molecular formula C13H7IO2S B13776801 3-Iodo-2-thiophen-3-yl-chromen-4-one

3-Iodo-2-thiophen-3-yl-chromen-4-one

Cat. No.: B13776801
M. Wt: 354.16 g/mol
InChI Key: GPFXFGIZWQGFOK-UHFFFAOYSA-N
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Description

3-Iodo-2-thiophen-3-yl-chromen-4-one: is a heterocyclic compound that features a chromen-4-one core substituted with an iodine atom at the third position and a thiophene ring at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-thiophen-3-yl-chromen-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-thiophen-3-yl-chromen-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the iodine position .

Mechanism of Action

The mechanism of action of 3-Iodo-2-thiophen-3-yl-chromen-4-one largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-thiophen-2-yl-chromen-4-one: This compound is similar in structure but lacks the iodine atom.

    2-Thiophen-3-yl-chromen-4-one:

Uniqueness

The presence of the iodine atom in 3-Iodo-2-thiophen-3-yl-chromen-4-one imparts unique reactivity and properties compared to its non-iodinated counterparts. This makes it particularly valuable in synthetic chemistry for introducing further functionalization and in medicinal chemistry for enhancing biological activity .

Properties

Molecular Formula

C13H7IO2S

Molecular Weight

354.16 g/mol

IUPAC Name

3-iodo-2-thiophen-3-ylchromen-4-one

InChI

InChI=1S/C13H7IO2S/c14-11-12(15)9-3-1-2-4-10(9)16-13(11)8-5-6-17-7-8/h1-7H

InChI Key

GPFXFGIZWQGFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CSC=C3)I

Origin of Product

United States

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